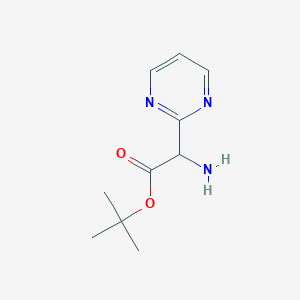

Tert-butyl 2-amino-2-pyrimidin-2-ylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(BOC-AMINOMETHYL)PYRIMIDINE, also known by its chemical name tert-butyl N-(pyrimidin-2-ylmethyl)carbamate, is a compound that features a pyrimidine ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (BOC) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BOC-AMINOMETHYL)PYRIMIDINE typically involves the reaction of pyrimidine-2-carboxaldehyde with tert-butyl carbamate in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(BOC-AMINOMETHYL)PYRIMIDINE are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(BOC-AMINOMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the BOC group.

Major Products Formed

The major products formed from these reactions include imines, amides, dihydropyrimidines, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(BOC-AMINOMETHYL)PYRIMIDINE has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(BOC-AMINOMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group serves as a protecting group, allowing the aminomethyl group to be selectively deprotected and react with target molecules. This selective reactivity is crucial in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

2-Aminopyrimidine: Lacks the BOC protecting group and is more reactive.

2-(BOC-Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

1-BOC-2-(Aminomethyl)pyrrolidine: Contains a pyrrolidine ring, offering different reactivity and applications.

Uniqueness

2-(BOC-AMINOMETHYL)PYRIMIDINE is unique due to its combination of a pyrimidine ring and a BOC-protected aminomethyl group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Biological Activity

Tert-butyl 2-amino-2-pyrimidin-2-ylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tert-butyl group, an amino group, and a pyrimidine ring. Its molecular formula is C9H14N2O2 with a molecular weight of 182.22 g/mol. The presence of the amino group allows for hydrogen bonding, while the pyrimidine ring can engage in π-π interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to modulation of metabolic pathways.

- Receptor Interaction : It may interact with specific receptors, influencing signal transduction pathways that are critical in various biological processes .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, potentially making it useful in treating infections.

Biological Activity Overview

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating bacterial infections. For example, studies reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.

Cytotoxic Effects

In cancer research, the compound has shown promise in inhibiting the proliferation of certain cancer cell lines. A study indicated that derivatives similar to this compound displayed cytotoxic effects against multidrug-resistant (MDR) cancer cells, highlighting its potential as a lead candidate for further development in oncology .

Enzyme Interaction Studies

Investigations into the enzyme inhibition properties of this compound revealed that it could effectively inhibit enzymes involved in critical metabolic pathways. This was particularly evident in studies focusing on anti-inflammatory effects where the compound showed significant inhibition of COX enzymes, suggesting a potential role in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies on compounds related to this compound have provided insights into how structural modifications can enhance biological activity:

- Amino Group Positioning : The position and nature of substituents on the amino group significantly influence binding affinity and potency.

- Pyrimidine Ring Modifications : Alterations to the pyrimidine ring can enhance or reduce activity against specific targets, suggesting that careful design can optimize therapeutic effects .

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

tert-butyl 2-amino-2-pyrimidin-2-ylacetate |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7(11)8-12-5-4-6-13-8/h4-7H,11H2,1-3H3 |

InChI Key |

ZXUBMOKRGAHKEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=NC=CC=N1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.